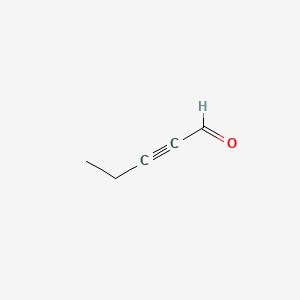

Pent-2-ynal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pent-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTOSDJJTWPWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203646 | |

| Record name | Pent-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55136-52-2 | |

| Record name | Pent-2-ynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055136522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pent-2-ynal: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-ynal is an α,β-unsaturated alkynyl aldehyde with the molecular formula C₅H₆O.[1][2] Its unique chemical structure, featuring a conjugated system of a carbonyl group and a carbon-carbon triple bond, imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological activities. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound, also known as 2-pentynal, is an organic compound characterized by a five-carbon chain containing a terminal aldehyde group and a triple bond at the second carbon position.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₅H₆O[1][2] |

| Molecular Weight | 82.10 g/mol [1] |

| CAS Number | 55136-52-2[1][2] |

| SMILES | CCC#CC=O[2] |

| InChIKey | VLTOSDJJTWPWLS-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless liquid at room temperature with a pungent odor.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Boiling Point | ~87 °C | [1] |

| Solubility | Soluble in water and polar organic solvents like ethanol and acetone. | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Predicted and experimental data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the following table. These values are based on the typical chemical shift ranges for the functional groups present in the molecule.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -CHO | 9.2 - 9.5 | 190 - 195 |

| 2 | -C≡ | - | 85 - 95 |

| 3 | ≡C- | - | 80 - 90 |

| 4 | -CH₂- | 2.2 - 2.5 | 12 - 18 |

| 5 | -CH₃ | 1.0 - 1.3 | 12 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (aldehyde) | ~1700 | Strong, sharp carbonyl stretch |

| C≡C (alkyne) | ~2200 | Weak to medium, sharp alkyne stretch |

| C-H (aldehyde) | ~2720 and ~2820 | Two weak bands characteristic of the aldehydic C-H stretch |

| C-H (alkane) | ~2850-3000 | Medium to strong C-H stretching vibrations |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight.

Chemical Reactivity and Synthesis

The dual functionality of this compound, possessing both an electrophilic aldehyde and a nucleophilic alkyne, makes it a versatile reagent in organic synthesis.[1]

Key Chemical Reactions

-

Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid, forming pent-2-ynoic acid, using common oxidizing agents like potassium permanganate or chromium trioxide.[1]

-

Reduction : The aldehyde can be reduced to a primary alcohol, and the alkyne can be reduced to an alkene or alkane depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation with a palladium catalyst can yield pent-2-en-1-ol.[1]

-

Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.

-

Addition to the Alkyne : The carbon-carbon triple bond can undergo addition reactions, such as halogenation.[1]

Caption: Key chemical transformations of this compound.

Synthesis of this compound

A common and effective method for the synthesis of α,β-alkynyl aldehydes like this compound is the selective oxidation of the corresponding propargyl alcohol, pent-2-yn-1-ol. Manganese dioxide (MnO₂) is a frequently used oxidizing agent for this transformation due to its mild and selective nature.[3]

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Oxidation of Pent-2-yn-1-ol

Materials:

-

Pent-2-yn-1-ol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a solution of pent-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5.0-10.0 eq) portion-wise at room temperature.

-

Stir the resulting suspension vigorously at room temperature or under gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the suspension through a pad of celite or a sintered glass funnel to remove the manganese dioxide solids. Wash the filter cake with additional DCM to ensure complete recovery of the product.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Note: The activity of MnO₂ can vary, and the amount used and reaction time may need to be optimized. The reaction should be carried out in a well-ventilated fume hood.

Biological Activity

Preliminary studies have suggested that this compound exhibits a range of biological activities. It has shown potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.[1] Additionally, there are indications of its ability to induce apoptosis in cancer cells, suggesting potential as an anticancer agent.[1] Some reports also suggest possible anti-inflammatory properties.[1] The high reactivity of the α,β-unsaturated aldehyde moiety is likely responsible for these biological effects, possibly through Michael addition reactions with nucleophilic residues (e.g., cysteine) in proteins. However, the specific molecular mechanisms and signaling pathways involved require further investigation.

Caption: Overview of the potential biological activities of this compound.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound is a versatile and reactive molecule with significant potential as a building block in organic synthesis and as a lead compound in drug discovery. Its rich chemistry, stemming from the conjugated aldehyde and alkyne functionalities, allows for a wide array of chemical transformations. While its biological activities are of interest, further research is needed to fully elucidate the mechanisms of action and to explore its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical and pharmaceutical development.

References

Physical and chemical properties of 2-Pentynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Pentynal (C₅H₆O). Due to a notable scarcity of published experimental data for this specific compound, this document combines available data with predicted properties and generalized reaction pathways typical for α,β-unsaturated aldehydes and terminal alkynes. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes conceptual diagrams for key chemical transformations, offering a theoretical framework for experimental design.

Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₅H₆O | NIST[1] |

| Molecular Weight | 82.10 g/mol | PubChem[2] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| Kovats Retention Index | 1211 (Standard polar) | PubChem[2] |

Note: The lack of experimental data for fundamental properties such as boiling point, melting point, density, and solubility highlights a significant gap in the chemical literature for 2-Pentynal. Researchers are advised to determine these properties experimentally for any application.

Chemical Properties and Reactivity

2-Pentynal possesses two primary functional groups that dictate its chemical reactivity: an aldehyde and an internal alkyne. The conjugation of the carbon-carbon triple bond with the carbonyl group influences the reactivity of both moieties.

Oxidation

Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Conceptual Reaction Scheme for Oxidation:

Caption: Oxidation of 2-Pentynal to 2-Pentynoic Acid.

Reduction

The aldehyde and alkyne functionalities of 2-Pentynal can be reduced under various conditions.

-

Reduction of the Aldehyde: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to a primary alcohol, yielding 2-pentyn-1-ol.

-

Reduction of the Alkyne: Catalytic hydrogenation can reduce the alkyne. The choice of catalyst determines the final product.

-

Complete Reduction: Hydrogenation with a catalyst like palladium on carbon (Pd/C) will reduce both the alkyne and the aldehyde, ultimately yielding pentan-1-ol.

-

Partial Reduction: Lindlar's catalyst will selectively reduce the alkyne to a cis-alkene, forming (Z)-2-pentenal. Dissolving metal reduction (e.g., Na in liquid NH₃) would yield the trans-alkene, (E)-2-pentenal.

-

Conceptual Workflow for Reduction Pathways:

Caption: Reduction pathways for 2-Pentynal.

Nucleophilic Addition

The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack. A common example is the Grignard reaction.

Grignard Reaction: The reaction of 2-Pentynal with a Grignard reagent (R-MgX) will form a secondary alcohol after an acidic workup.[3]

Conceptual Grignard Reaction Mechanism:

Caption: Grignard reaction with 2-Pentynal.

Spectral Data

Detailed, experimentally verified spectral data for 2-Pentynal is scarce. The following represents expected spectral characteristics based on its functional groups and data from analogous compounds.

Mass Spectrometry

The NIST WebBook provides a mass spectrum for 2-Pentynal.[1] The molecular ion peak is expected at m/z = 82. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[4]

| m/z | Possible Fragment |

| 82 | [C₅H₆O]⁺ (Molecular Ion) |

| 81 | [C₅H₅O]⁺ |

| 53 | [C₄H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Pentynal is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~2200 | C≡C | Alkyne |

| ~1700 | C=O | Aldehyde |

| ~2720 and ~2820 | C-H | Aldehyde |

| ~2900-3000 | C-H | Alkyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are based on the structure of 2-Pentynal and typical values for similar compounds.

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Aldehydic H |

| ~2.3 | Quartet | 2H | -CH₂- |

| ~1.1 | Triplet | 3H | -CH₃ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~190 | C=O |

| ~90 | ≡C-CHO |

| ~80 | -CH₂-C≡ |

| ~12 | -CH₂- |

| ~13 | -CH₃ |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and specific reactions of 2-Pentynal are not well-documented in readily accessible literature. Researchers should adapt general procedures for the synthesis of ynals and for the reactions of α,β-unsaturated aldehydes and alkynes.

Conceptual Synthesis Workflow

A plausible synthetic route to 2-Pentynal could involve the oxidation of the corresponding alcohol, 2-pentyn-1-ol.

Caption: Conceptual synthesis of 2-Pentynal.

Note: The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common methods for the selective oxidation of primary alcohols to aldehydes.

Conclusion

2-Pentynal is a simple yet interesting molecule with functionalities that suggest a rich and varied chemical reactivity. However, there is a significant lack of fundamental, experimentally determined data for this compound in the scientific literature. This guide serves as a starting point for researchers, providing a summary of available information and a theoretical framework for future experimental investigations into the properties and reactivity of 2-Pentynal. The data and protocols presented herein should be considered predictive and conceptual, respectively, and should be validated through rigorous experimentation.

References

Pent-2-ynal (CAS: 55136-52-2): A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Pent-2-ynal (CAS Number 55136-52-2), an α,β-unsaturated aldehyde with significant potential in various research and development sectors. The document covers the compound's fundamental physicochemical properties, detailed experimental protocols for its synthesis, and methods for evaluating its biological activities. Furthermore, it explores the potential molecular mechanisms of action, focusing on its interaction with key cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

This compound is an organic compound characterized by a five-carbon chain containing both an aldehyde functional group and a carbon-carbon triple bond.[1][2][3] This conjugated system of an alkyne and a carbonyl group makes it a reactive and versatile molecule in organic synthesis and biological systems.[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 55136-52-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₆O | [1][2][3][5] |

| Molecular Weight | 82.10 g/mol | [2][3][4][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 87 - 129.3 °C at 760 mmHg | [1][2][5] |

| Density | 0.895 g/cm³ | [2][5] |

| Flash Point | 38.9 °C | [2] |

| Vapor Pressure | 10.2 mmHg at 25 °C | [2] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| InChI Key | VLTOSDJJTWPWLS-UHFFFAOYSA-N | [1][3][4] |

| SMILES | CCC#CC=O | [1][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding primary alcohol, pent-2-yn-1-ol. The Dess-Martin periodinane (DMP) oxidation is a preferred method due to its mild reaction conditions and high selectivity.

Synthesis of Pent-2-yn-1-ol (Starting Material)

A detailed protocol for the synthesis of the precursor, pent-2-yn-1-ol, is crucial for the overall synthesis of this compound. A common method involves the reaction of the Grignard reagent derived from ethyl bromide with propargyl aldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Propargyl aldehyde (propynal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask, dropping funnel, condenser, and drying tube

-

Magnetic stirrer and stir bar

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a condenser, dropping funnel, and a calcium chloride drying tube, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether. Add a small amount of ethyl bromide to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide (1.1 equivalents) dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Propynal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propynal (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, cool the flask again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude pent-2-yn-1-ol by distillation or column chromatography.

Oxidation to this compound

Materials:

-

Pent-2-yn-1-ol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve pent-2-yn-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Oxidation: Add DMP (1.2 equivalents) to the solution in one portion at room temperature with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Work-up: Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Shake vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude this compound by silica gel column chromatography.

Biological Activity and Assay Protocols

This compound has demonstrated notable biological activities, including antimicrobial and anticancer properties.[1]

Antimicrobial Activity

The antimicrobial potential of this compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Test microorganisms (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the 96-well plate using MHB to achieve the desired concentration range.

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth, which can be determined visually or by measuring the optical density at 600 nm.

Anticancer and Pro-Apoptotic Activity

This compound has been reported to induce apoptosis in cancer cells.[1] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.

Materials:

-

Cancer cell line (e.g., HeLa, Jurkat)

-

This compound

-

Cell culture medium, PBS

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Add more 1X Binding Buffer and analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Signaling Pathway Interactions

As an electrophilic α,β-unsaturated aldehyde, this compound is likely to interact with cellular nucleophiles, particularly cysteine residues in proteins, thereby modulating their function and affecting signaling pathways.

Keap1-Nrf2 Pathway Activation

Electrophiles are known activators of the Keap1-Nrf2 antioxidant response pathway. It is hypothesized that this compound can modify cysteine sensors on Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Potential MAPK Pathway Modulation

Cellular stress induced by reactive electrophiles can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, and ERK), which are central regulators of cellular processes including apoptosis and inflammation. While direct experimental evidence for this compound is pending, it is plausible that it modulates these pathways.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. adichemistry.com [adichemistry.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Pent-2-ynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-ynal is a bifunctional organic molecule featuring both an aldehyde and an internal alkyne. This unique combination of functional groups, in a conjugated system, imparts a rich and versatile reactivity profile. The aldehyde group, in particular, serves as a key site for a variety of chemical transformations, making this compound a valuable building block in organic synthesis. This guide provides a comprehensive overview of the reactivity of the aldehyde moiety in this compound, with a focus on nucleophilic addition, oxidation, and reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and development.

Introduction

This compound, with the chemical formula C₅H₆O, is an α,β-alkynyl aldehyde. The electron-withdrawing nature of the adjacent carbon-carbon triple bond enhances the electrophilicity of the carbonyl carbon, making the aldehyde group particularly susceptible to nucleophilic attack. This electronic effect governs the primary reaction pathways of this functional group. This guide will explore the key reactions involving the aldehyde group of this compound, providing a technical foundation for its use in the synthesis of more complex molecules.

Spectroscopic and Physical Data

A summary of the key physical and spectroscopic data for this compound is presented below. This data is crucial for the identification and characterization of the compound and its reaction products.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O | [1] |

| Molecular Weight | 82.10 g/mol | [1] |

| CAS Number | 55136-52-2 | [1] |

| Boiling Point | ~87 °C | |

| Appearance | Colorless liquid |

Table 1: Physical Properties of this compound

| Spectroscopic Data | Characteristic Peaks | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~9.5-10.0 (s, 1H, -CHO), ~2.3 (q, 2H, -CH₂-), ~1.1 (t, 3H, -CH₃). The aldehydic proton is significantly deshielded. | [2] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~190-200 (C=O), ~80-90 (alkynyl carbons), ~12 (-CH₂-), ~13 (-CH₃). The carbonyl carbon appears in the characteristic downfield region for aldehydes. | [2][3] |

| IR Spectroscopy (neat) | ν (cm⁻¹): ~2210 (C≡C stretch, weak), ~1705 (C=O stretch, strong, conjugated), ~2720 and ~2820 (aldehyde C-H stretch). The conjugation lowers the C=O stretching frequency compared to saturated aldehydes. | [4][5] |

| Mass Spectrometry | m/z: 82 (M+), 53, 29. Key fragmentation patterns include α-cleavage. | [1] |

Table 2: Spectroscopic Data for this compound

Reactivity of the Aldehyde Group

The reactivity of the aldehyde group in this compound is dominated by its electrophilic character. The primary transformations include nucleophilic addition, oxidation to a carboxylic acid, and reduction to a primary alcohol.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The electron-deficient carbonyl carbon is readily attacked by a wide range of nucleophiles.

The addition of organomagnesium halides (Grignard reagents) to the aldehyde group of this compound results in the formation of a secondary propargyl alcohol. This reaction is a powerful tool for carbon-carbon bond formation.

Caption: General workflow for the Grignard reaction with this compound.

Experimental Protocol: Synthesis of 1-Phenylhex-3-yn-2-ol (Representative)

-

Materials: this compound (1.0 equiv), Phenylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether), anhydrous diethyl ether, saturated aqueous NH₄Cl solution, anhydrous MgSO₄.

-

Procedure:

-

A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Phenylmagnesium bromide solution is added dropwise to the stirred solution of this compound over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

| Reactant | Product | Yield (%) |

| This compound | 1-Phenylhex-3-yn-2-ol | ~70-85 |

Table 3: Representative Yield for Grignard Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (Wittig reagent) leads to the formation of a conjugated enyne. The stereoselectivity of the reaction is dependent on the nature of the ylide used.

Caption: Mechanism of the Wittig reaction with an aldehyde.

Experimental Protocol: Synthesis of a Conjugated Enyne (General)

-

Materials: this compound (1.0 equiv), a suitable phosphonium salt (1.1 equiv), a strong base (e.g., n-butyllithium or sodium hydride, 1.1 equiv), anhydrous THF.

-

Procedure:

-

The phosphonium salt is suspended in anhydrous THF under an inert atmosphere.

-

The mixture is cooled to 0 °C (or -78 °C depending on the ylide stability).

-

The strong base is added slowly to generate the ylide (often indicated by a color change).

-

The resulting ylide solution is stirred for 30-60 minutes.

-

A solution of this compound in anhydrous THF is added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is quenched with water or saturated aqueous NH₄Cl.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography.

-

| Ylide Type | Predominant Alkene Isomer | Typical Yield (%) |

| Non-stabilized | (Z)-alkene | 60-80 |

| Stabilized | (E)-alkene | 70-95 |

Table 4: Typical Stereoselectivity and Yields for the Wittig Reaction

Oxidation of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding pent-2-ynoic acid. A variety of oxidizing agents can be employed, with the choice depending on the desired reaction conditions and the presence of other sensitive functional groups.

Caption: General workflow for the oxidation of this compound.

Experimental Protocol: Oxidation to Pent-2-ynoic Acid (Representative)

-

Materials: this compound (1.0 equiv), potassium permanganate (KMnO₄, 2.0 equiv), water, dilute H₂SO₄, sodium bisulfite.

-

Procedure:

-

This compound is dissolved in water.

-

The solution is cooled in an ice bath.

-

A solution of KMnO₄ in water is added dropwise with vigorous stirring. The reaction is monitored for the disappearance of the purple color.

-

Once the reaction is complete, the mixture is filtered to remove the manganese dioxide precipitate.

-

The filtrate is acidified with dilute H₂SO₄.

-

If necessary, a small amount of sodium bisulfite is added to reduce any remaining permanganate.

-

The aqueous solution is extracted with a suitable organic solvent.

-

The combined organic extracts are dried and the solvent is evaporated to yield the carboxylic acid.

-

| Oxidizing Agent | Typical Yield (%) |

| Potassium Permanganate | 50-70 |

| Chromium Trioxide | 60-80 |

| Tollens' Reagent | >90 (qualitative) |

Table 5: Representative Yields for the Oxidation of this compound

Reduction of the Aldehyde Group

The aldehyde group of this compound can be selectively reduced to a primary alcohol, pent-2-yn-1-ol. Mild reducing agents such as sodium borohydride (NaBH₄) are typically used to avoid reduction of the alkyne.

Caption: Mechanism for the reduction of an aldehyde with NaBH₄.

Experimental Protocol: Reduction to Pent-2-yn-1-ol

-

Materials: this compound (1.0 equiv), sodium borohydride (NaBH₄, 0.3 equiv), methanol or ethanol, water.

-

Procedure:

-

This compound is dissolved in methanol or ethanol and the solution is cooled to 0 °C.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 30-60 minutes and then allowed to warm to room temperature.

-

The reaction is quenched by the careful addition of water.

-

The bulk of the alcohol solvent is removed under reduced pressure.

-

The product is extracted from the aqueous residue with an organic solvent.

-

The combined organic layers are dried and concentrated to give the desired alcohol.

-

| Reducing Agent | Product | Typical Yield (%) |

| Sodium Borohydride | Pent-2-yn-1-ol | 85-95 |

| Lithium Aluminum Hydride | Pentan-1-ol | >90 |

| Catalytic Hydrogenation (Lindlar's catalyst) | Pent-2-en-1-ol | 80-90 |

Table 6: Representative Reducing Agents and Products

Conclusion

The aldehyde group in this compound is a highly reactive and versatile functional group. Its electrophilic nature, enhanced by the adjacent alkyne, allows for a wide range of transformations including nucleophilic additions, oxidation, and reduction. The ability to selectively manipulate the aldehyde in the presence of the alkyne, or to engage both functionalities in subsequent reactions, makes this compound a valuable synthon for the construction of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in synthetic organic chemistry.

References

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

The Biological Frontier of Pent-2-ynal and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-ynal, a reactive α,β-unsaturated aldehyde, and its derivatives represent a class of compounds with significant, yet not fully explored, biological potential. The inherent electrophilicity of the alkynyl and aldehyde functionalities suggests a high propensity for interaction with biological nucleophiles, underpinning their observed antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

α,β-Unsaturated aldehydes are a class of reactive organic compounds that are of significant interest in the fields of toxicology and pharmacology. This compound, with its characteristic carbon-carbon triple bond adjacent to a carbonyl group, is a member of the alkynal subclass. While the biological activities of many α,β-unsaturated aldehydes have been investigated, specific data on this compound remains limited in publicly available literature. However, the broader class of α,β-unsaturated carbonyl compounds, including alkynals, has been shown to exhibit a range of biological effects, including antimicrobial and anticancer properties[1][2][3][4]. The reactivity of these compounds is central to their biological action, often involving Michael addition reactions with sulfhydryl groups of cysteine residues in proteins or other biological nucleophiles. This guide synthesizes the available information on the biological activities of this compound and its derivatives, drawing on data from structurally related compounds to provide a comprehensive overview.

Quantitative Biological Activity Data

While specific quantitative data for this compound is not extensively available, the following tables summarize the reported biological activities of various α,β-unsaturated aldehydes and ketones, including some alkynyl derivatives, to provide a comparative context for researchers.

Table 1: Anticancer Activity of α,β-Unsaturated Carbonyl Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin Derivative 12b | HepG2 (Liver) | 2.57 | [5] |

| HCT-116 (Colon) | 5.81 | [5] | |

| K562 (Leukemia) | 0.95 | [5] | |

| Quinoxaline Derivative 5p | S. aureus | 4 (µg/mL) | [6] |

| B. subtilis | 8 (µg/mL) | [6] | |

| Palladium(II) Complex (Phenyl Substituted) | HeLa (Cervical) | 46.39 ± 3.99 | [7] |

| HL-60 (Leukemia) | ~50-60 | [7] | |

| U-937 (Lymphoma) | ~50-60 | [7] | |

| Arylpropyl Sulfonamide 15 | PC-3 (Prostate) | 29.2 | [8] |

| HL-60 (Leukemia) | 20.7 | [8] |

Note: IC50 values represent the concentration of a compound that inhibits 50% of the biological activity in vitro.

Table 2: Antimicrobial Activity of α,β-Unsaturated Carbonyl Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-Ethyl-hexen-2-al | Bacteria, Yeast, Fungi | Broad Spectrum | [1] |

| 2-Isopropyl-5-methyl-hexen-2-al | Bacteria, Spores, Mycobacteria | High Activity | [1] |

| 2-Propyl-hepten-2-al | Bacteria, Spores, Mycobacteria | High Activity | [1] |

| Quinoxaline Derivative 5p | MRSA | 8-32 | [6] |

| E. coli | 4-32 | [6] | |

| Cinchona Alkaloid Derivatives | E. coli | 6.25 | [9] |

| K. pneumoniae | 6.25 | [9] | |

| P. aeruginosa | 1.56 | [9] | |

| Thiazole Derivative 4c | C. albicans | 6.25 | [3] |

| Cystobactamids | Enterobacterales | 0.25 - 4 | [10] |

| Chelocardins | Enterobacterales | 0.25 - 16 | [10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducible assessment of biological activity. The following sections provide methodologies for key assays relevant to the study of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., this compound derivative) at a high concentration in a suitable solvent.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity.

Signaling Pathways

The electrophilic nature of α,β-unsaturated aldehydes, including alkynals, allows them to interact with and modulate various cellular signaling pathways. These interactions are often initiated by the formation of covalent adducts with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in proteins.

Apoptosis Induction

Many α,β-unsaturated aldehydes are known to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their potential anticancer activity. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. α,β-Unsaturated aldehydes can modulate this pathway, often leading to an anti-inflammatory effect by inhibiting the activation of NF-κB.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. α,β-Unsaturated aldehydes can activate MAPK pathways, which can have context-dependent outcomes, including the induction of apoptosis or cell cycle arrest.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. As electrophiles, α,β-unsaturated aldehydes can activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying enzymes.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives hold promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The available data, largely extrapolated from related α,β-unsaturated carbonyl compounds, points towards a mechanism of action rooted in their electrophilic reactivity, leading to the modulation of key cellular signaling pathways involved in cell death, inflammation, and antioxidant responses.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Quantitative high-throughput screening against a diverse panel of cancer cell lines and microbial pathogens is essential to identify potent and selective lead compounds. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their rational design and optimization as drug candidates. The development of derivatives with improved metabolic stability and pharmacokinetic properties will also be a critical step towards translating the therapeutic potential of this chemical class into clinical applications.

References

- 1. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen sulfide releasing oridonin derivatives induce apoptosis through extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Potential Antimicrobial Properties of Pent-2-ynal: A Technical Guide Based on Analogous α,β-Unsaturated Aldehydes

Disclaimer: As of October 2025, a comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the antimicrobial properties of Pent-2-ynal. This guide, therefore, extrapolates potential characteristics based on the established antimicrobial activities of the broader class of α,β-unsaturated aldehydes, to which this compound belongs. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework rather than a definitive analysis of this compound.

Introduction to α,β-Unsaturated Aldehydes as Antimicrobials

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural feature imparts significant electrophilicity to the molecule, making it reactive towards nucleophilic biomolecules, a key aspect of their antimicrobial action. Various natural and synthetic α,β-unsaturated aldehydes have demonstrated a broad spectrum of activity against bacteria, fungi, and yeasts.[1][2] The antimicrobial efficacy of these compounds is influenced by factors such as the length of the carbon chain and the nature of substitutions on the carbon backbone.[1][2]

Postulated Mechanism of Antimicrobial Action

The primary mechanism of action for α,β-unsaturated aldehydes is believed to be their interaction with and disruption of microbial cell membranes and intracellular components. The electrophilic nature of the α,β-unsaturated system allows these compounds to readily react with nucleophilic residues in proteins (such as cysteine and histidine) and other biomolecules.

A proposed mechanism involves the gross perturbation of the lipid fraction of the plasma membrane, leading to increased membrane permeability and leakage of cellular contents.[3][4] This disruption of the cell membrane's integrity can ultimately lead to cell death. Furthermore, these aldehydes are capable of penetrating the bacterial cell and interacting with intracellular targets.[3][4]

Caption: Postulated mechanism of antimicrobial action for α,β-unsaturated aldehydes.

Quantitative Data on Related α,β-Unsaturated Aldehydes

While no specific data for this compound is available, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for various other α,β-unsaturated aldehydes against a range of microorganisms, as reported in the literature. This data provides a comparative baseline for the potential activity of novel compounds within this class.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (E)-2-Eptenal | Various bacterial strains | 1.9 - 250 | [2] |

| (E)-2-Nonenal | Various bacterial strains | 1.9 - 250 | [2] |

| (E)-2-Decenal | Various bacterial strains | 1.9 - 250 | [2] |

| (E,E)-2,4-Decadienal | Various bacterial strains | 0.48 - 250 | [2] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The following outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on standard methodologies such as the broth microdilution method.

Materials and Reagents

-

Test compound (e.g., this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Sterile pipette tips and tubes

-

Incubator

-

Spectrophotometer or plate reader

Experimental Workflow

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Procedure

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: The test compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Future Directions and Research Recommendations

The lack of specific data on the antimicrobial properties of this compound highlights a significant research gap. Future studies should focus on:

-

In vitro antimicrobial screening: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of action studies: Investigating the precise molecular targets and cellular effects of this compound to elucidate its mechanism of antimicrobial activity.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to understand the relationship between chemical structure and antimicrobial potency.

-

Toxicity and safety assessment: Evaluating the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.

References

- 1. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pent-2-ynal: A Versatile Precursor in Modern Organic Synthesis

For Immediate Release

Pent-2-ynal, a bifunctional molecule featuring both an aldehyde and an internal alkyne, has emerged as a strategic building block in organic synthesis. Its unique electronic properties and dual reactivity make it a valuable precursor for the construction of a diverse array of complex molecular architectures, including heterocycles and natural product scaffolds. This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with experimental protocols and quantitative data for key transformations, aimed at researchers, scientists, and professionals in drug development.

Core Reactivity and Synthetic Applications

The strategic importance of this compound lies in the orthogonal reactivity of its aldehyde and alkyne functionalities. The aldehyde group is susceptible to nucleophilic attack, while the alkyne can participate in a variety of transformations, including cycloadditions and metal-catalyzed coupling reactions.[1] This allows for a stepwise and controlled elaboration of the molecule, making it a versatile intermediate in multi-step syntheses.

Heterocycle Synthesis: The Paal-Knorr Pyrazole Synthesis

One of the most powerful applications of this compound is in the synthesis of substituted pyrazoles, a common motif in pharmaceuticals and agrochemicals. The reaction of this compound with hydrazine hydrate proceeds via a Paal-Knorr-type condensation to afford 3-ethyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3-ethyl-1H-pyrazole from this compound

Reaction Scheme:

Figure 1: Synthesis of 3-ethyl-1H-pyrazole.

Methodology:

To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 3-ethyl-1H-pyrazole.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 82.10 | 1.0 | - |

| Hydrazine Hydrate | 50.06 | 1.1 | - |

| 3-ethyl-1H-pyrazole | 96.13 | - | >85% (Typical) |

Oxidation and Reduction Reactions

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important synthetic intermediates.

Oxidation to Pent-2-ynoic Acid:

The Jones oxidation provides an efficient method for the conversion of this compound to pent-2-ynoic acid.

Experimental Protocol: Jones Oxidation of this compound

Reaction Scheme:

Figure 2: Jones oxidation of this compound.

Methodology:

This compound (1.0 eq) is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford pent-2-ynoic acid.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 82.10 | 1.0 | - |

| Pent-2-ynoic Acid | 98.10 | - | ~80-90% |

Reduction to Pent-2-yn-1-ol:

The selective reduction of the aldehyde in the presence of the alkyne can be achieved using mild reducing agents such as sodium borohydride.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

Reaction Scheme:

Figure 3: Reduction of this compound.

Methodology:

A solution of this compound (1.0 eq) in methanol is cooled to 0 °C. Sodium borohydride (1.1 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give pent-2-yn-1-ol.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 82.10 | 1.0 | - |

| Sodium Borohydride | 37.83 | 1.1 | - |

| Pent-2-yn-1-ol | 84.12 | - | >90% (Typical) |

Advanced Synthetic Applications

The internal alkyne of this compound is a versatile handle for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this compound itself is not a terminal alkyne, it can be envisioned that derivatives of this compound, where the ethyl group is replaced by a hydrogen, would readily participate in this powerful reaction. The general mechanism involves the oxidative addition of the halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination.

Figure 4: General mechanism of the Sonogashira coupling.

Future Outlook

The synthetic potential of this compound continues to be explored. Its application in multicomponent reactions, asymmetric catalysis, and the synthesis of complex natural products and pharmaceuticals represents a promising area for future research. The development of novel transformations that exploit the unique reactivity of this versatile building block will undoubtedly lead to more efficient and elegant synthetic strategies for the construction of valuable molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pent-2-ynal Using Mild Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Pent-2-ynal from pent-2-yn-1-ol using various mild oxidizing agents. The focus is on providing practical, comparative data and methodologies to aid in the selection of the most suitable oxidation strategy for this transformation.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the construction of more complex molecules in medicinal chemistry and materials science. Its synthesis typically involves the oxidation of the corresponding primary propargylic alcohol, pent-2-yn-1-ol. The selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups that may be present in a more complex synthetic intermediate. This note explores three widely used mild oxidizing agents for this purpose: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and the Swern oxidation protocol.

Overview of Mild Oxidizing Agents

Mild oxidizing agents are essential for the selective conversion of primary alcohols to aldehydes without further oxidation. For propargylic alcohols like pent-2-yn-1-ol, the reactivity of the triple bond also needs to be considered.

-

Manganese Dioxide (MnO₂): This is a heterogeneous oxidant that is particularly effective and selective for the oxidation of allylic and propargylic alcohols.[1] The reaction is typically clean, and the workup involves simple filtration to remove the manganese salts. However, a large excess of the reagent is often required.[1]

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers the advantages of mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.[2] It has a broad functional group tolerance, making it suitable for complex molecules.[2]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3][4] It is known for its mildness and high chemoselectivity, making it a staple in organic synthesis.[3] A significant drawback is the formation of volatile and malodorous dimethyl sulfide as a byproduct.[3]

Data Presentation: Comparison of Mild Oxidizing Agents for this compound Synthesis

The following table summarizes typical reaction conditions and outcomes for the oxidation of pent-2-yn-1-ol to this compound using the discussed mild oxidizing agents. Note: Data is compiled from typical procedures for simple propargylic alcohols and may require optimization for specific experimental setups.

| Oxidizing Agent | Stoichiometry (Reagent:Alcohol) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| **Manganese Dioxide (MnO₂) ** | 5 - 10 eq | Dichloromethane | 25 | 2 - 24 | 85 - 95 |

| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 eq | Dichloromethane | 25 | 0.5 - 3 | 90 - 98 |

| Swern Oxidation | 1.5 eq (DMSO), 1.2 eq ((COCl)₂), 3 eq (Et₃N) | Dichloromethane | -78 to 0 | 1 - 2 | 90 - 97 |

Experimental Protocols

Protocol 1: Oxidation of Pent-2-yn-1-ol using Manganese Dioxide (MnO₂)

This protocol describes a standard procedure for the selective oxidation of a propargylic alcohol using activated manganese dioxide.

Materials:

-

Pent-2-yn-1-ol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite® or a similar filtration aid

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of pent-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (0.1 M), add activated manganese dioxide (8.0 eq).

-

Stir the resulting black suspension vigorously at room temperature (25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake thoroughly with dichloromethane.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to afford the crude this compound.

-

Purify the product by silica gel column chromatography if necessary.

Protocol 2: Oxidation of Pent-2-yn-1-ol using Dess-Martin Periodinane (DMP)

This protocol details the use of Dess-Martin Periodinane for a rapid and mild oxidation.

Materials:

-

Pent-2-yn-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve pent-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask.

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature (25 °C).

-

Stir the reaction mixture at room temperature. The reaction is typically complete in 1-2 hours. Monitor by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the solid dissolves and the two layers are clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify by flash chromatography on silica gel if required.

Protocol 3: Swern Oxidation of Pent-2-yn-1-ol

This protocol provides a step-by-step guide for performing a Swern oxidation, which requires careful temperature control.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Pent-2-yn-1-ol

-

Triethylamine (Et₃N)

-

Three-necked round-bottom flask equipped with a thermometer and an addition funnel

-

Magnetic stirrer and stir bar

-

Dry ice/acetone bath

-

Syringes and needles

Procedure:

-

To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.2 eq) to the cold DCM, followed by the dropwise addition of dimethyl sulfoxide (1.5 eq). Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of pent-2-yn-1-ol (1.0 eq) in a small amount of anhydrous DCM dropwise via a syringe over 10 minutes, ensuring the internal temperature remains below -65 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Slowly add triethylamine (3.0 eq) to the reaction mixture.

-

After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solution in vacuo to obtain the crude this compound. Purification can be achieved by column chromatography.

Visualizations

Caption: General experimental workflow for the mild oxidation of Pent-2-yn-1-ol.

Caption: Signaling pathway of the mild oxidation of Pent-2-yn-1-ol.

References

Application Notes and Protocols for the Preparation of Pent-2-ynal using Dess-Martin Periodinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely utilized in organic synthesis for the mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1] Its significant advantages over other oxidizing agents, such as those based on chromium or DMSO, include neutral pH conditions, shorter reaction times, high yields, and simplified workup procedures.[1] These characteristics make DMP an ideal reagent for the oxidation of sensitive substrates, including α,β-unsaturated alcohols like pent-2-yn-1-ol, to their corresponding aldehydes, such as Pent-2-ynal. This compound is a valuable building block in organic synthesis due to its reactive ynal functionality.

This document provides detailed application notes and protocols for the preparation of this compound from pent-2-yn-1-ol using Dess-Martin periodinane.

Reaction and Mechanism

The oxidation of pent-2-yn-1-ol to this compound using Dess-Martin periodinane proceeds via a ligand exchange mechanism followed by an intramolecular elimination. The alcohol initially coordinates to the iodine center of the DMP, displacing an acetate ligand. A subsequent deprotonation of the alcohol proton by the displaced acetate, followed by an E2-type elimination, furnishes the desired aldehyde, along with the reduced iodine byproduct and acetic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Dess-Martin oxidation of primary alcohols to aldehydes, providing a basis for the synthesis of this compound. Specific yields for the oxidation of pent-2-yn-1-ol are not widely reported, however, yields for similar alkynyl alcohols are generally high.

| Substrate | Oxidant | Stoichiometry (DMP:Alcohol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Primary Alcohol | DMP | 1.1 - 1.5 : 1 | CH₂Cl₂ or CHCl₃ | Room Temperature | 0.5 - 3 | Typically >90 | [2] |

| 2-Alkynylpropenols | DMP | 1.1 - 1.3 : 1 | CH₂Cl₂ | 0 | 0.5 - 1 | Not specified | [3] |

Experimental Protocols

Materials:

-

Pent-2-yn-1-ol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Protocol 1: Standard Dess-Martin Oxidation

This protocol is suitable for general applications and assumes the product is not overly sensitive to aqueous workup.

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add pent-2-yn-1-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M).

-

Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 5-10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup:

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution.

-

Stir vigorously until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Due to the volatility of the product, care should be taken during concentration.

Protocol 2: Modified Workup for Sensitive Aldehydes

This protocol is adapted for sensitive or volatile aldehydes where an aqueous workup is undesirable.[3]

-

Reaction Setup: Follow steps 1 and 2 from Protocol 1. For sensitive substrates, the reaction can be performed at 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.

-

Modified Workup:

-

Upon completion, dilute the reaction mixture with an equal volume of anhydrous diethyl ether.

-

Filter the mixture through a pad of Celite® or silica gel to remove the insoluble iodine byproducts.

-

Wash the filter cake with additional anhydrous diethyl ether.

-

The filtrate contains the desired this compound. If acetic acid is a concern for subsequent steps, the solution can be washed with a cold, dilute sodium bicarbonate solution, followed by drying and careful concentration.

-

-

Purification: Purify the crude product as described in Protocol 1, taking precautions to minimize loss due to volatility.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of Dess-Martin oxidation of pent-2-yn-1-ol.

References

Application Notes and Protocols: Swern Oxidation for the Synthesis of Pent-2-ynal

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the synthesis of Pent-2-ynal from Pent-2-yn-1-ol using the Swern oxidation. This document includes a step-by-step experimental procedure, reagent information, expected outcomes, and safety considerations.

Introduction

The Swern oxidation is a widely utilized method in organic synthesis for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] This reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, in the presence of a hindered organic base such as triethylamine (TEA).[1][2] The Swern oxidation is known for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which allows for excellent functional group tolerance and minimizes side reactions like over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents.[4][5]

This protocol details the application of the Swern oxidation for the synthesis of this compound, an α,β-unsaturated yn-aldehyde, from its corresponding propargyl alcohol, Pent-2-yn-1-ol.

Reaction Scheme

The overall transformation is the oxidation of the primary alcohol functionality of Pent-2-yn-1-ol to an aldehyde.

Caption: Swern oxidation of Pent-2-yn-1-ol to this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Properties of Reactant and Product

| Compound Name | Pent-2-yn-1-ol (Starting Material) | This compound (Product) |

| Molecular Formula | C₅H₈O | C₅H₆O |

| Molecular Weight | 84.12 g/mol | 82.10 g/mol [6] |

| Appearance | Colorless to pale yellow liquid | Pale yellow liquid |

| Boiling Point | 143-144 °C | ~135 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃) | δ 9.17 (s, 1H, -CHO), 2.35 (q, J = 7.5 Hz, 2H, -CH₂-), 1.18 (t, J = 7.5 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 177.0 (C=O), 100.1 (C≡C), 78.5 (C≡C), 12.8 (CH₂), 12.2 (CH₃) |

| IR (neat) | ν 2210 cm⁻¹ (C≡C stretch), 1680 cm⁻¹ (C=O stretch, conjugated aldehyde) |